![molecular formula C17H13N3O2S B2405423 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1024570-64-6](/img/no-structure.png)

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

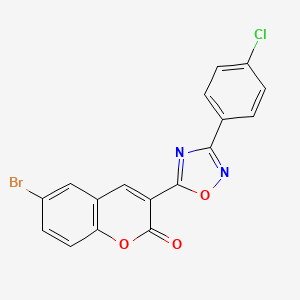

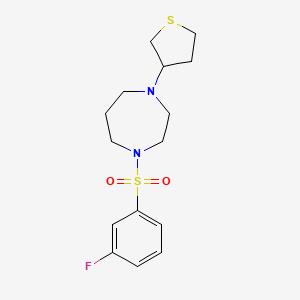

The compound “2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex. For instance, two intermolecular H-bonding are observed between the amide functional groups and the amide hydrogen atoms with the oxadiazole nitrogen atom .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be determined by various spectroscopic techniques. For example, the structure of a compound was confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 .科学的研究の応用

Pharmacological Activity

Compounds related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have been studied for their pharmacological activities. For instance, similar quinazoline derivatives have been identified as potent and selective α1-adrenoceptor antagonists, showing efficacy in reducing blood pressure in spontaneously hypertensive rats (Yen et al., 1996), (Chern et al., 1993).

Synthesis and Chemical Properties

The synthesis and evaluation of functionalized 2,3-dihydroimidazo[1,2-c]quinazolines have been extensively researched. Kut, Onysko, and Lendel (2020) explored the regioselective intramolecular electrophilic cyclization of related compounds (Kut et al., 2020). Additionally, Harutyunyan (2014) synthesized new 6-sulfanyl-substituted benzimidazo[1,2-c]quinazolines, demonstrating the versatility of this chemical structure in synthesis (Harutyunyan, 2014).

Analgesic and Anti-inflammatory Activities

Certain quinazolinone derivatives exhibit significant analgesic and anti-inflammatory activities. Osarodion (2023) found that compounds structurally related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one demonstrated high analgesic effectiveness (Osarodion, 2023). Other studies have also observed similar anti-inflammatory properties in related compounds (Kumar & Rajput, 2009).

Antihistaminic and Bronchodilatory Effects

Some derivatives of 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have shown potential as H1-antihistaminic agents and bronchodilators. Alagarsamy et al. (2009) synthesized triazoloquinazolinone derivatives with significant H1-antihistaminic activity (Alagarsamy et al., 2009).

Corrosion Inhibition

Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Studies by Errahmany et al. (2020) revealed that certain quinazolinone derivatives effectively inhibit corrosion, showcasing their potential in material science applications (Errahmany et al., 2020).

Antihypertensive Effects

Quinazoline derivatives like DL-017 have shown α1-adrenoceptor antagonistic effects and have been evaluated for their antihypertensive action, indicating the potential of related compounds in cardiovascular research (Tsai et al., 2001).

Safety And Hazards

将来の方向性

特性

CAS番号 |

1024570-64-6 |

|---|---|

製品名 |

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

分子式 |

C17H13N3O2S |

分子量 |

323.37 |

IUPAC名 |

2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2 |

InChIキー |

RBNIURRLCATHCJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)

![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)

![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)

![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)